- Synthesis of O-6-alkylated deoxyguanosine nucleosidesTetrahedron Letters, 1982, 23(22), 2253-6,
Cas no 964-21-6 (O6-Methyl-2’-deoxyguanosine)

O6-Methyl-2’-deoxyguanosine structure
Produktname:O6-Methyl-2’-deoxyguanosine
O6-Methyl-2’-deoxyguanosine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Guanosine,2'-deoxy-6-O-methyl-
- O6-METHYL-2’-DEOXYGUANOSINE
- O6-METHYL-2'-DEOXYGUANOSINE
- 2-Amino-6-methoxy-2'-deoxy-6-deaminoadenosine
- 6-O-METHYL-2'-DEOXYGUANOSINE
- O(6)-methyl-2'-deoxyguanosine
- O6-methyl-2'-deoxy-guanosine
- O6-methyldeoxyguanosine
- 2′-Deoxy-6-O-methylguanosine (ACI)
- 9H-Purine, 2-amino-9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methoxy- (8CI)
- D
- 9H-Purine, 2-amino-9-(2-deoxy-β-D-ribofuranosyl)-6-methoxy- (7CI)
- 2-Amino-6-methoxy-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine
- 2′-Deoxy-6-methylguanosine
- 6-O-Methyl-2′-deoxyguanosine
- 6-O-Methyldeoxyguanosine
- O6-Methyl-2′-deoxyguanosine
- O6-Methyl-dG
- 2'-Deoxy-N2-methyl-D-guanosine
- DTXSID60242222
- DA-70322
- 964-21-6
- G76585
- 2-Amino-9-(2-deoxy-ss-D-erythro-pentofuranosyl)-6-methoxy-9H-purine; 2-Amino-9-(2-deoxy-ss-D-ribofuranosyl)-6-methoxy-9H-purine; 2'-Deoxy-6-O-methylguanosine; 2'-Deoxy-6-methylguanosine; 2-Amino-6-methoxy-9-(2-deoxy-ss-D-erythro-pentofuranosyl)purine;
- BIDD:GT0852
- Epitope ID:146099
- (2R,3S,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Guanosine, 2'-deoxy-6-O-methyl-
- O6-methyl-2 -deoxyguanosine
- BCKDNMPYCIOBTA-RRKCRQDMSA-N
- DTXCID60164713
- C05031
- 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purin-2-amine
- SCHEMBL657819
- J03
- Q27103189
- (2~{R},3~{S},5~{R})-5-(2-azanyl-6-methoxy-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2-amino-6-methoxy-9-(2-deoxy-Beta-D-erythro-pentofuranosyl)purine
- (2R,3S,5R)-5-(2-amino-6-methoxy-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2'-Deoxy-O(6)-methylguanosine
- (2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- CHEBI:27549
- O6 -methyldeoxyguanosine
- O(6)-Methyldeoxyguanosine
- O6-Methyl-2-deoxyguanosine
- O6-Methyl-2’-deoxyguanosine
-
- Inchi: 1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1
- InChI-Schlüssel: BCKDNMPYCIOBTA-RRKCRQDMSA-N
- Lächelt: O(C1N=C(N)N=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12)C
Berechnete Eigenschaften
- Genaue Masse: 281.11200
- Monoisotopenmasse: 281.11240398g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 349
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topologische Polaroberfläche: 129Ų
Experimentelle Eigenschaften
- PSA: 128.54000
- LogP: -0.36100
O6-Methyl-2’-deoxyguanosine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D918016-5mg |
2'-Deoxy-6-O-methyl-guanosine |
964-21-6 | 90% | 5mg |
¥2,160.00 | 2022-01-13 | |
A2B Chem LLC | AO82178-25mg |
O6-Methyl-deoxyguanosine |
964-21-6 | 99% | 25mg |
$815.00 | 2024-07-18 | |
1PlusChem | 1P00VS9U-5mg |
O6-Methyl-deoxyguanosine |
964-21-6 | 98 | 5mg |
$173.00 | 2025-03-01 | |
A2B Chem LLC | AO82178-50mg |
O6-Methyl-deoxyguanosine |
964-21-6 | 99% | 50mg |
$1285.00 | 2024-07-18 | |
TRC | M293040-25mg |
O6-Methyl-2’-deoxyguanosine |
964-21-6 | 25mg |
$ 799.00 | 2023-09-07 | ||
TRC | M293040-10mg |
O6-Methyl-2’-deoxyguanosine |
964-21-6 | 10mg |
$ 391.00 | 2023-09-07 | ||
TRC | M293040-5mg |
O6-Methyl-2’-deoxyguanosine |
964-21-6 | 5mg |
$ 238.00 | 2023-09-07 | ||
A2B Chem LLC | AO82178-5mg |
O6-Methyl-deoxyguanosine |
964-21-6 | 99% | 5mg |
$265.00 | 2024-07-18 | |
1PlusChem | 1P00VS9U-25mg |
O6-Methyl-deoxyguanosine |
964-21-6 | 98 | 25mg |
$439.00 | 2025-03-01 | |
A2B Chem LLC | AO82178-10mg |
O6-Methyl-deoxyguanosine |
964-21-6 | 99% | 10mg |
$425.00 | 2024-07-18 |
O6-Methyl-2’-deoxyguanosine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Dowex 1X2 Solvents: Methanol ; 27 h, rt
Referenz
- Functionalization of Guanosine and 2'-Deoxyguanosine at C6: A Modified Appel Process and SNAr Displacement of ImidazoleNucleosides, 2004, 23, 137-147,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- The mechanism of decomposition of N-methyl-N-nitrosourea (MNU) in water and a study of its reactions with 2'-deoxyguanosine, 2'-deoxyguanosine 5'-monophosphate and d(GTGCAC)Tetrahedron, 1997, 53(11), 4063-4082,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
- N-Nitroso compounds. VII. Mechanism of nucleoside alkylation by alkylnitrosourea - reaction of 2'-deoxyguanosine with N-nitroso-N-methyl-N'-phenylurea in MethanolNippon Kagaku Kaishi, 1996, (1), 100-3,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Product class 17: purinesScience of Synthesis, 2004, 16, 945-1108,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Detection of O6-Carboxymethyl-2'-deoxyguanosine in DNA Following Reaction of Nitric Oxide with Glycine and in Human Blood DNA Using a Quantitative Immunoslot Blot AssayChemical Research in Toxicology, 2004, 17(3), 294-300,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Nucleotide prodrugs, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Synthesis and Characterization of DNA Containing O6-CarboxymethylguanineTetrahedron, 2000, 56(33), 6075-6081,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Pyridine
1.2 Reagents: Sodium methoxide Solvents: Methanol
1.3 Reagents: Pyridine , Hydrochloric acid
1.2 Reagents: Sodium methoxide Solvents: Methanol
1.3 Reagents: Pyridine , Hydrochloric acid
Referenz
- Synthesis of 6-substituted 2'-deoxyguanosine derivatives using trifluoroacetic anhydride in pyridineTetrahedron Letters, 1990, 31(3), 319-22,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Synthesis of benzyl and benzyloxycarbonyl base-blocked 2'-deoxyribonucleosidesJournal of Organic Chemistry, 1982, 47(23), 4471-7,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 5 min, 130 °C
1.2 Reagents: Triethanolamine Solvents: Acetonitrile , Water ; 30 min, rt
1.3 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt
1.4 Reagents: Ammonia Solvents: Methanol ; 16 h, 50 °C
1.5 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt
1.2 Reagents: Triethanolamine Solvents: Acetonitrile , Water ; 30 min, rt
1.3 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt
1.4 Reagents: Ammonia Solvents: Methanol ; 16 h, 50 °C
1.5 Reagents: Silica Solvents: Methanol , Dichloromethane ; rt
Referenz
- High-Throughput Five Minute Microwave Accelerated Glycosylation Approach to the Synthesis of Nucleoside LibrariesJournal of Organic Chemistry, 2007, 72(1), 173-179,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide
Referenz
- 6-O-(Pentafluorophenyl)-2'-deoxyguanosine: a versatile synthon for nucleoside and oligonucleotide synthesisJournal of Organic Chemistry, 1992, 57(25), 6954-9,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2'-deoxyguanosine in the condensed and gas phase. A kinetic investigationJournal of the Chemical Society, 1994, (8), 1833-8,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Solid-phase synthesis of oligodeoxynucleotides containing 6-O-alkylguanosinesRecueil des Travaux Chimiques des Pays-Bas, 1992, 111(5), 227-34,
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Synthesis of Oligodeoxyribonucleotides Containing Analogs of O6-Methylguanine and Reaction with O6-Alkylguanine-DNA AlkyltransferaseBiochemistry, 1994, 33(37), 11364-71,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
Referenz
- 6-O-Substituted guanosine derivatives prepared by acylation and substitution reactions, United States, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- N7-DNA: synthesis and base pairing of oligonucleotides containing N7-(2-deoxy-β-D-erythro-pentofuranosyl)guanine (N7Gd)Helvetica Chimica Acta, 1996, 79(2), 477-87,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Preparation of O6-methyldeoxyguanosine monophosphateHuaxue Shiji, 1990, 12(2), 112-13,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- A one step synthesis of O6-methyl-2'-deoxyguanosineNucleosides & Nucleotides, 1983, 2(5), 459-64,
O6-Methyl-2’-deoxyguanosine Raw materials
- Urea,N-methyl-N-nitroso-N'-phenyl-
- 6-methoxy-9H-purin-2-amine
- 2'-Deoxyguanosine
- 9H-Purin-2-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-(1H-imidazol-1-yl)-
- Diazoacetate anion
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-a,b-D-ribofuranose
- 2'-Deoxy-6-O-(pentafluorophenyl)-N-(trifluoroacetyl)-guanosine
O6-Methyl-2’-deoxyguanosine Preparation Products
O6-Methyl-2’-deoxyguanosine Verwandte Literatur
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:964-21-6)(2R,3S,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Reinheit:99%
Menge:100mg
Preis ($):1306.0